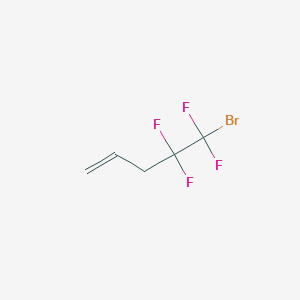
Acetic acid;5,5-dimethylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5,5-dimethylhexan-3-ol is an organic compound with the molecular formula C10H22O3. It is also known by its systematic name, 3-Hexanol,5,5-dimethyl-,acetate . This compound is characterized by the presence of both an acetic acid moiety and a 5,5-dimethylhexan-3-ol moiety, making it a unique ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,5-dimethylhexan-3-ol typically involves the esterification of 5,5-dimethylhexan-3-ol with acetic anhydride . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:
5,5-dimethylhexan-3-ol+acetic anhydride→acetic acid;5,5-dimethylhexan-3-ol+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid can further enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5,5-dimethylhexan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: 5,5-dimethylhexanoic acid or 5,5-dimethylhexan-3-one.
Reduction: 5,5-dimethylhexan-3-ol and acetic acid.
Substitution: Various esters or acids depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;5,5-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may serve as a model compound for studying ester metabolism and pharmacokinetics.
Industry: This compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of acetic acid;5,5-dimethylhexan-3-ol involves its hydrolysis to yield acetic acid and 5,5-dimethylhexan-3-ol. The hydrolysis can be catalyzed by esterases or acidic conditions. The acetic acid produced can participate in various metabolic pathways, including the citric acid cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-dimethylhexan-3-ol: The parent alcohol of the ester.
Acetic acid: The simplest carboxylic acid and a component of the ester.
3-Hexanol: A similar alcohol with a different alkyl group.
Uniqueness
Acetic acid;5,5-dimethylhexan-3-ol is unique due to its combined structure of acetic acid and 5,5-dimethylhexan-3-ol. This combination imparts distinct chemical properties, such as its reactivity in esterification and hydrolysis reactions .
Propriétés
Numéro CAS |
89389-87-7 |
|---|---|
Formule moléculaire |
C10H22O3 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
acetic acid;5,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H18O.C2H4O2/c1-5-7(9)6-8(2,3)4;1-2(3)4/h7,9H,5-6H2,1-4H3;1H3,(H,3,4) |
Clé InChI |
UMTYUSBTFRIDPL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(C)(C)C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


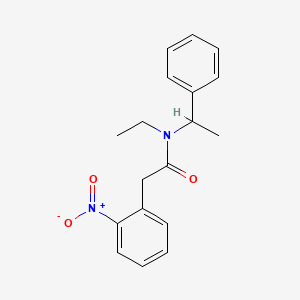
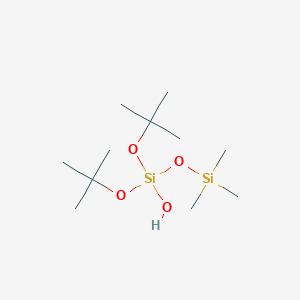
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
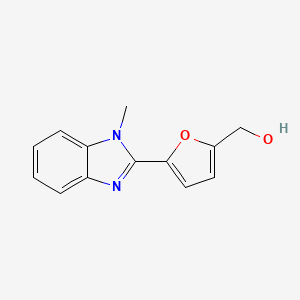
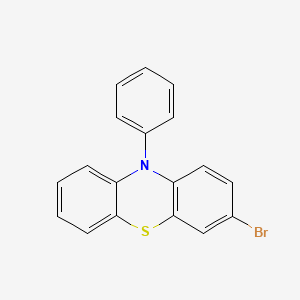

![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)
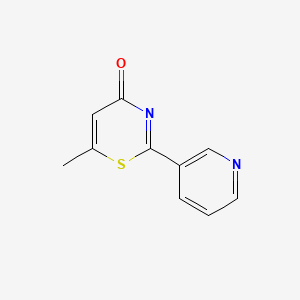
![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
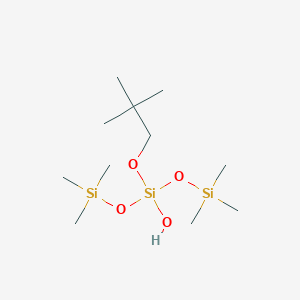
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)
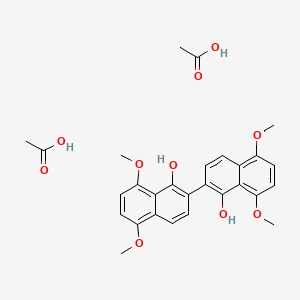
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
